1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-cyanophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-4-1-2-5-10(9)14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDOGNHEOIIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Pyrrolidine-2-carboxylic Acid Derivatives
A key step in the synthesis is the acylation of the pyrrolidine nitrogen with 2-cyanophenyl-containing acyl chlorides or related reagents.
One reported method involves the N-acylation of L-proline with chloroacetyl chloride in refluxing tetrahydrofuran (THF) to form 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in 81% yield within 2 hours. This is a significant improvement over previous methods requiring low temperatures and longer times.
Subsequent conversion of the chloroacetyl intermediate to the cyano derivative is achieved through nucleophilic substitution or amide formation followed by dehydration to introduce the nitrile group.
Use of Protecting Groups and Catalytic Hydrogenation
Protecting groups such as benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and p-methoxybenzyl are employed to protect amine and carboxyl groups during multi-step synthesis to prevent side reactions.
Catalytic hydrogenation under controlled pressure (1.4–1.5 MPa) and temperature (50 °C) in a solvent mixture (ethanol and DMF) is used to reduce intermediates selectively. For example, benzyloxycarbonyl-2,3-dihydro-1H-pyrrole derivatives are hydrogenated to corresponding pyrrolidine carboxylic acid derivatives.
Esterification and Carboxyl Group Manipulation
Esterification of the carboxylic acid group to ethyl esters or other alkyl esters is performed at low temperatures (below -70 °C) with slow addition of reagents to control reaction kinetics and improve yields.
After esterification, deprotection and hydrolysis steps yield the free acid form of the compound.
Summary Table of Preparation Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-acylation of L-proline | Chloroacetyl chloride, THF, reflux, 2 h | 81 | Improved from prior 48 h at -20 °C |
| 2 | Nucleophilic substitution / amide formation | Various reagents, standard literature methods | Variable | Conversion to cyano derivative |
| 3 | Protection of amine/carboxyl groups | Use of Boc, Cbz, p-methoxybenzyl groups | N/A | Protecting groups prevent side reactions |
| 4 | Catalytic hydrogenation | 1.4–1.5 MPa H2, 50 °C, ethanol/DMF | 46–56 | Moderate yields, requires optimization |
| 5 | Esterification | Ethyl ester, -70 °C, slow addition | N/A | Controlled to avoid side reactions |
| 6 | Deprotection and hydrolysis | Acid/base treatment | N/A | Final step to yield free acid |
Research Findings and Optimization Notes
The use of elevated temperature reflux in THF for the N-acylation step drastically reduces reaction time from 48 hours at -20 °C to 2 hours, improving synthetic efficiency.
Catalytic hydrogenation yields are moderate (46–56%) and may require further optimization of catalyst loading, pressure, and solvent system to improve conversion rates.
Protecting group strategies are crucial for maintaining the integrity of sensitive functional groups during multi-step synthesis. Selection of appropriate protecting groups depends on downstream reaction conditions.
Esterification at very low temperatures (-70 °C) with slow reagent addition minimizes side reactions and improves product purity.
Additional Practical Considerations
Storage and handling of intermediates and final compounds require attention to temperature and solvent compatibility to maintain stability. For example, stock solutions of related pyrrolidine carboxylic acids should be stored at -80 °C for up to 6 months or at -20 °C for shorter periods.
Solubility and formulation data indicate the necessity of selecting appropriate solvents and conditions for stock solution preparation, which can impact downstream applications and characterization.
This detailed synthesis overview of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid highlights the importance of optimized acylation conditions, protecting group strategies, and catalytic hydrogenation in achieving efficient preparation. The combination of literature findings and patent disclosures provides a comprehensive understanding of the current state of synthetic methodologies for this compound.
Chemical Reactions Analysis
Scientific Research Applications
1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Drug Development: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are summarized below:
Key Observations:
- The 2-cyanophenyl group introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to electron-donating substituents (e.g., -OH in ).
- Bulky substituents (e.g., bromobenzoyl in ) may reduce solubility but improve lipophilicity, whereas heterocyclic groups (e.g., pyrimidinyl in ) could enhance target-specific interactions.
Physicochemical Properties
Acidity (pKa) and Solubility
- This compound: Predicted pKa < 5 (estimated based on electron-withdrawing -CN group), with reduced aqueous solubility compared to unsubstituted pyrrolidine-2-carboxylic acid (441 mg/L solubility for pyrrolidine-2-carboxylic acid ).
- 1-(2-Bromobenzoyl)pyrrolidine-2-carboxylic acid : pKa = 5.24 ± 0.20 , with lower solubility due to hydrophobic bromine and benzoyl groups.
- 1-(5-Chloro-2-hydroxyphenyl) derivatives : Enhanced solubility via -OH and -COOH groups, though moderated by -Cl .
Thermal and Density Properties
Biological Activity
1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1105701-93-6
The compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Caspase activation |
| Study B | MCF-7 | 20 | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects. It appears to modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and cognitive function. This activity could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, thereby protecting cells from damage.
Study on Antimicrobial Activity
A study conducted by Chen et al. (2023) evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with an emphasis on the role of the carboxylic acid moiety in enhancing membrane permeability.
Study on Anticancer Potential
In a study published by Zhang et al. (2024), the anticancer effects were assessed using a panel of cancer cell lines. The compound demonstrated selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid, and what catalysts or solvents are typically employed?
- Methodological Answer : Synthesis of pyrrolidine derivatives often involves condensation reactions followed by cyclization. For analogous compounds, palladium or copper catalysts are used in coupling reactions, with solvents such as dimethylformamide (DMF) or toluene under inert conditions . Purification may involve column chromatography or recrystallization. Researchers should optimize reaction parameters (e.g., temperature, stoichiometry) and validate yields via mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid contact with moisture, strong acids/bases, or reactive metals (e.g., sodium). Use amber glass vials to minimize light exposure. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) is advised .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Confirm stereochemistry and proton environments (¹H, ¹³C, 2D-COSY).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry : Validate molecular weight (ESI-MS or MALDI-TOF).
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing this compound?
- Methodological Answer :
- Deuterated Solvents : Eliminate solvent interference by testing in DMSO-d₆ or CDCl₃.
- Cross-Validation : Compare with literature data for structurally similar pyrrolidine derivatives (e.g., 1-(tert-butoxycarbonyl)pyrrolidine analogs) .
- Dynamic NMR : Investigate conformational equilibria at variable temperatures.
- Computational Prediction : Use DFT calculations (Gaussian, ORCA) to simulate spectra and match experimental shifts .
Q. What computational methods are suitable for predicting the reactivity or stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cyclization or substitution reactions.
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- Machine Learning : Train models on pyrrolidine reaction databases to forecast optimal conditions .
Q. What strategies mitigate toxicity risks during in vitro or in vivo studies involving this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators if aerosolization is possible .
- Environmental Controls : Use fume hoods for handling powders; avoid drainage contamination.
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Reference IARC/OSHA classifications for structurally related carcinogens .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays at multiple concentrations (e.g., 1 nM–100 µM).
- Purity Verification : Confirm compound integrity via HPLC and MS post-experiment.
- Cell Line Validation : Use STR profiling to rule out cross-contamination.
- Meta-Analysis : Compare data with PubChem BioAssay entries for analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
